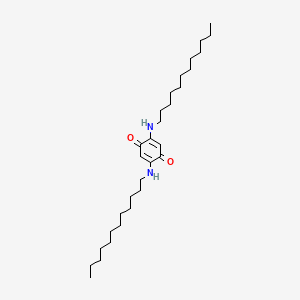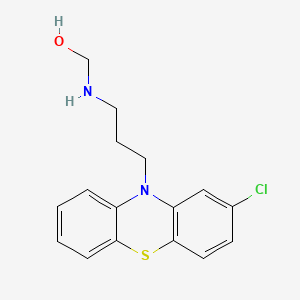
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is a complex organic compound with a unique structure that combines a morpholine ring with a chlorophenyl group and a cyclopentapyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- typically involves multiple steps. One common method starts with the preparation of the cyclopentapyrazole core, followed by the introduction of the p-chlorophenyl group through a substitution reaction. The final step involves the attachment of the morpholine ring via a thioacetyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-[(4-chlorophenyl)sulfonyl]-: This compound shares the morpholine and chlorophenyl groups but differs in the presence of a sulfonyl linkage instead of a thioacetyl group.
Thiazoles: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
21484-48-0 |
|---|---|
Molecular Formula |
C18H20ClN3OS |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C18H20ClN3OS/c19-13-4-6-14(7-5-13)22-17-3-1-2-15(17)16(20-22)12-18(24)21-8-10-23-11-9-21/h4-7H,1-3,8-12H2 |
InChI Key |
KJSVJCYNBUTMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CC(=S)N3CCOCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



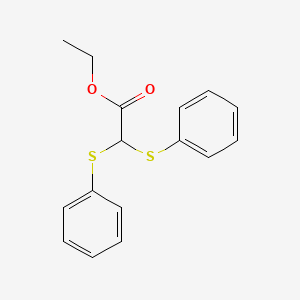
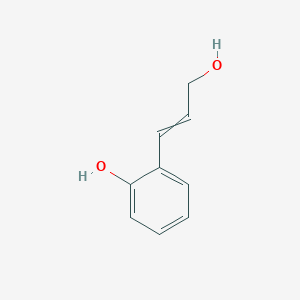



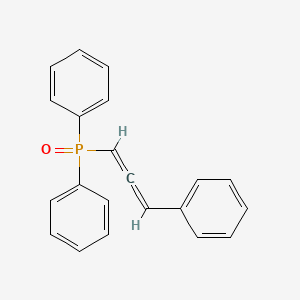

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)

